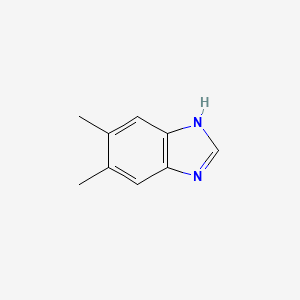

5,6-Dimethylbenzimidazole

Beschreibung

Dimethylbenzimidazole is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

RN given refers to parent cpd

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUQGASMPRMWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870631 | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylbenzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

582-60-5 | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 5,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/553XI1DS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylbenzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205.5 °C | |

| Record name | 5,6-Dimethylbenzimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethylbenzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethylbenzimidazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and biology. As a derivative of benzimidazole, it shares a structural framework that is a cornerstone of numerous pharmaceuticals.[1][2] Its most notable biological role is as a crucial precursor to the biosynthesis of Vitamin B12 (cobalamin), where it serves as the lower axial ligand to the central cobalt atom.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of a benzene ring fused to an imidazole ring, with two methyl groups attached to the 5th and 6th positions of the benzene moiety.[1]

DOT Script for Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5,6-dimethyl-1H-benzimidazole[4] |

| Synonyms | Dimedazol, DMB[4] |

| CAS Number | 582-60-5[1] |

| Molecular Formula | C₉H₁₀N₂[1] |

| Molecular Weight | 146.19 g/mol [1] |

| InChI Key | LJUQGASMPRMWIW-UHFFFAOYSA-N[5] |

| SMILES | Cc1cc2[nH]cnc2cc1C[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White to off-white crystalline solid | [1] |

| Melting Point | 202-205 °C | [5] |

| Boiling Point | 255.81°C (estimated) | [6] |

| pKa | 13.48 ± 0.30 (Predicted) | [6] |

| Solubility | Soluble in ethanol (50 mg/ml). | [7] |

| LogP | 2.35 | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H) | [8] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 140.51, 136.20, 129.61, 114.81, 19.44 | [8] |

| Infrared (IR) Spectroscopy (KBr pellet) | The solid phase FT-IR spectra were recorded in the region 4000-400 cm⁻¹. | [9] |

| Mass Spectrometry (GC-MS) | m/z: 146 (M+), 131, 145, 91, 77 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formic acid.[10]

Experimental Procedure:

-

To a flask containing 4,5-dimethyl-1,2-phenylenediamine, add formic acid.

-

Heat the reaction mixture to 80-120 °C and maintain for 2-12 hours.

-

After the reaction is complete, add purified water and activated carbon.

-

Stir the mixture at 110 °C for 1 hour.

-

Cool the mixture to room temperature and filter to remove the activated carbon.

-

Cool the filtrate to 10 °C.

-

Adjust the pH of the filtrate to 7.5-8 by the dropwise addition of ammonia water to precipitate the product.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with water and dry to obtain this compound.[11]

Purification

Purification of this compound can be achieved by recrystallization or sublimation.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot diethyl ether.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.[7]

Sublimation:

This compound can also be purified by sublimation at 140°C under a vacuum of 3 mm Hg.[10]

Biological Significance and Applications

Role in Vitamin B12 Biosynthesis

This compound is a vital intermediate in the biosynthesis of the corrin macrocycle vitamin B12.[3] It is formed from flavin mononucleotide (FMN) by the enzyme this compound synthase (BluB).[3] DMB then acts as the lower axial ligand, chelating the central cobalt atom in the vitamin B12 structure.[3]

DOT Script for Vitamin B12 Biosynthesis Pathway:

Caption: Simplified pathway of DMB synthesis and its incorporation into Vitamin B12.

Pharmacological Potential and Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved drugs.[12] Benzimidazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antifungal properties.[1]

While this compound itself is primarily studied for its role in vitamin B12, its derivatives are of significant interest in drug discovery. Researchers are exploring modifications to the DMB structure to develop novel therapeutic agents. For instance, benzimidazole derivatives have been investigated as:

-

Anticancer Agents: By interfering with microtubule polymerization or acting as kinase inhibitors.[13]

-

Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[2]

The exploration of DMB derivatives continues to be a promising avenue for the development of new drugs with diverse therapeutic applications.

Conclusion

This compound is a molecule of fundamental importance in both biochemistry and medicinal chemistry. Its role as a precursor to vitamin B12 highlights its essential function in biological systems. Furthermore, the benzimidazole core structure provides a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide provides a solid foundation of its chemical and physical properties, synthesis, and biological relevance, serving as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6-二甲基苯并咪唑 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 582-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 582-60-5 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [drugfuture.com]

- 11. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]

- 12. Benzimidazole - Wikipedia [en.wikipedia.org]

- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Dimethylbenzimidazole: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Biosynthesis, and Core Properties of a Key Vitamin B12 Precursor

This technical guide provides a comprehensive overview of 5,6-Dimethylbenzimidazole (DMB), a critical precursor in the biosynthesis of vitamin B12 (cobalamin). This document is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development, offering detailed information on its chemical properties, synthesis protocols, and biological significance.

Core Properties of this compound

This compound is a heterocyclic aromatic organic compound, notable for its role as the lower axial ligand of the cobalt ion in vitamin B12. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 582-60-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 202-206 °C | [1][3] |

Biosynthesis of this compound

The biosynthesis of DMB is a fascinating process, with distinct aerobic and anaerobic pathways. The aerobic pathway, particularly the role of the enzyme BluB, has been extensively studied.

Aerobic Biosynthesis Pathway

In many aerobic and facultative anaerobic bacteria, DMB is synthesized from flavin mononucleotide (FMN) in an oxygen-dependent reaction catalyzed by the enzyme DMB synthase, also known as BluB.[6][7] This enzyme, often referred to as a "flavin destructase," catalyzes the fragmentation of the isoalloxazine ring of reduced FMN (FMNH₂) to form DMB and D-erythrose 4-phosphate.[6]

Caption: Aerobic biosynthesis of this compound from FMN catalyzed by the BluB enzyme.

Experimental Protocols

This section provides detailed methodologies for the chemical and enzymatic synthesis of this compound.

Chemical Synthesis of this compound

A common method for the chemical synthesis of DMB involves the condensation of 4,5-diamino-1,2-dimethylbenzene (also known as 4,5-diamino-o-xylene) with formic acid. A multi-step synthesis starting from 3,4-dimethylaniline has also been reported.[1] The following protocol is a generalized procedure based on the former method.

Materials:

-

4,5-diamino-1,2-dimethylbenzene

-

Formic acid (90%)

-

4N Hydrochloric acid

-

10% Sodium hydroxide solution

-

Activated carbon

-

Round-bottomed flask

-

Reflux condenser

-

Water bath or heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottomed flask, combine 4,5-diamino-1,2-dimethylbenzene with an excess of formic acid in 4N HCl.

-

Heat the mixture under reflux at 100°C for 2 hours.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is just alkaline (test with litmus paper).

-

Collect the precipitated crude product by suction filtration using a Büchner funnel. Wash the crude product with cold water.

-

For purification, dissolve the crude product in boiling water.

-

Add a small amount of activated carbon to the boiling solution and digest for 15 minutes to decolorize.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to 10-15°C to crystallize the this compound.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of DMB from FMN using the BluB enzyme.[8][9]

Materials:

-

Purified BluB enzyme

-

FMN reductase (e.g., Fre from E. coli)

-

Flavin mononucleotide (FMN)

-

NADH

-

Hepes buffer (pH 8)

-

Sodium chloride (NaCl)

-

Mineral oil

-

Reverse-phase high-pressure liquid chromatography (RP-HPLC) system for purification and analysis

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM Hepes buffer (pH 8)

-

50 mM NaCl

-

500 µM FMN

-

5 mM NADH

-

1 µg of FMN reductase (Fre)

-

20-40 µg of purified BluB enzyme

-

-

The total reaction volume is typically 200 µL.

-

Overlay the reaction mixture with 100 µL of mineral oil to limit the diffusion of oxygen.

-

Incubate the reaction mixture at 30°C in the dark for 4-18 hours.

-

Terminate the reaction by boiling for 15 minutes to precipitate the enzymes.

-

Remove the precipitated protein by centrifugation or filtration.

-

Analyze the supernatant for the presence of this compound by RP-HPLC. The product can be identified by its retention time and UV-visible absorbance spectrum compared to an authentic standard.

-

For purification, the product can be isolated from the reaction mixture using preparative RP-HPLC, followed by desalting.[8]

Logical Workflow for Synthesis and Analysis

The general workflow for both chemical and enzymatic synthesis involves reaction, purification, and analysis stages.

Caption: General workflow for the synthesis and analysis of this compound.

This guide provides foundational knowledge and practical protocols for working with this compound. As a key component in the biosynthesis of vitamin B12, further research into its synthesis and biological interactions is crucial for advancements in microbiology and therapeutic development.

References

- 1. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]

- 2. Single-enzyme conversion of FMNH2 to this compound, the lower ligand of B12. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [drugfuture.com]

- 6. BluB cannibalizes flavin to form the lower ligand of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The coenzyme B12 precursor this compound is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-enzyme conversion of FMNH2 to this compound, the lower ligand of B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Biological Significance of 5,6-Dimethylbenzimidazole in Microbes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-Dimethylbenzimidazole (DMB) is a crucial molecule in microbial physiology, primarily recognized for its role as the axial lower ligand of cobalamin (vitamin B12). This essential cofactor is exclusively synthesized by a subset of prokaryotes and is involved in a wide range of metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid metabolism. Beyond its structural role in vitamin B12, DMB exhibits other biological activities, including the potential for growth inhibition of certain microbes at high concentrations by acting as a flavin antagonist. This technical guide provides an in-depth overview of the biological significance of DMB in microbes, detailing its biosynthesis, its role in cobamide diversity, and its physiological effects. Furthermore, this guide outlines key experimental protocols for the study of DMB and presents quantitative data on its biological activities to aid researchers and professionals in the fields of microbiology, biotechnology, and drug development.

The Central Role of DMB in Vitamin B12 Biosynthesis

DMB constitutes the distinctive "lower" ligand that coordinates with the central cobalt ion in the corrin ring of vitamin B12. This structural feature is critical for the biological activity of the cofactor in many organisms.[1][2][3][4][5][6] Microbes have evolved two distinct pathways for the de novo biosynthesis of DMB: an aerobic pathway and an anaerobic pathway.

Aerobic Biosynthesis of DMB

In aerobic and facultative anaerobic bacteria, such as Sinorhizobium meliloti and Rhodospirillum rubrum, DMB is synthesized from flavin mononucleotide (FMN) by the enzyme BluB, a flavin destructase.[2][4][6][7][8][9] This enzyme catalyzes the oxygen-dependent fragmentation of the flavin ring to yield DMB and D-erythrose 4-phosphate. The gene encoding BluB is often found in the cobalamin biosynthesis operon and its expression can be regulated by the availability of cobalamin.[4]

Anaerobic Biosynthesis of DMB

The anaerobic biosynthesis of DMB, long a missing piece in the vitamin B12 synthesis puzzle, was elucidated through studies in the obligate anaerobe Eubacterium limosum.[1][10][11] This pathway is dependent on a set of five genes, designated bzaA, bzaB, bzaC, bzaD, and bzaE.[1][2][12] These genes are responsible for the conversion of 5-aminoimidazole ribotide, an intermediate in purine biosynthesis, into DMB through a series of intermediates including 5-hydroxybenzimidazole and 5-methoxy-6-methylbenzimidazole.[1][13]

DMB and Cobamide Diversity

While DMB is the lower ligand in the form of vitamin B12 utilized by humans, microbes can synthesize and utilize a variety of cobamides with different lower ligands, including other benzimidazoles, purines (e.g., adenine in pseudovitamin B12), and phenolic compounds.[3][14][15][16][17][18] This diversity in cobamide structure has significant implications for microbial community dynamics, as different microbes exhibit preferences for specific cobamides.

Some bacteria that cannot synthesize DMB de novo have developed mechanisms to salvage and remodel cobamides from their environment.[3][5][19] This process involves the removal of the existing lower ligand and its replacement with DMB, which may be scavenged from the environment. This highlights the importance of free DMB as a shared resource in microbial communities.[3][20]

Physiological Effects of DMB

Beyond its role as a vitamin B12 precursor, DMB can exert direct physiological effects on microbes, particularly at elevated concentrations.

Growth Inhibition

High concentrations of DMB have been shown to inhibit the growth of certain bacteria. For instance, in Salmonella enterica serovar Typhimurium, DMB acts as a flavin antagonist, likely due to its structural similarity to the isoalloxazine ring of flavin cofactors.[6][8][14][21] This antagonism can interfere with the function of essential flavoenzymes.[14][22] The inhibitory effect of DMB has also been observed in Lactobacillus lactis.[7][23]

Quantitative Data on DMB's Biological Effects

The following tables summarize available quantitative data regarding the biological effects of this compound.

Table 1: Growth-Promoting and Inhibitory Concentrations of DMB

| Microorganism | Effect | Concentration | Reference |

| Sinorhizobium melilotibluB mutant | Rescue of symbiotic defect | 50 nM | [4][24] |

| Salmonella Typhimurium | Growth inhibition | 1 mM | [14] |

| Lactobacillus lactis Dorner | Growth inhibition | Not specified | [7][23] |

Table 2: Biochemical Parameters Related to DMB Biosynthesis

| Enzyme | Microorganism | Parameter | Value | Reference |

| BluB | Sinorhizobium meliloti | Kd for FMN | ~7 µM | [15][25] |

Experimental Protocols

This section provides an overview of key experimental protocols for studying the biological significance of DMB in microbes.

Anaerobic Cultivation of Eubacterium limosum for DMB Biosynthesis Studies

Eubacterium limosum is a model organism for studying the anaerobic biosynthesis of DMB. Its cultivation requires strict anaerobic conditions.

Materials:

-

Anaerobic chamber (e.g., with a gas mix of 5% H₂, 10% CO₂, and 85% N₂)

-

Pre-reduced, anaerobically sterilized DSMZ Medium 135 (or similar)

-

Sterile, sealed culture vessels (e.g., Hungate tubes or serum bottles)

-

Syringes and needles for transfers

Procedure:

-

Prepare and sterilize all media and materials under anaerobic conditions.[1][2][6][16][26]

-

Inoculate the medium with an E. limosum culture inside the anaerobic chamber.

-

Incubate cultures at 37°C in the dark.

-

For studies of DMB biosynthesis, the medium can be supplemented with labeled precursors (e.g., ¹³C- or ¹⁵N-labeled compounds).[13]

-

Harvest cells by centrifugation under anaerobic conditions for subsequent analysis of cobamides and DMB intermediates.[1][2]

Heterologous Expression of bza Genes in E. coli for DMB Production

The bzaABCDE gene cluster from E. limosum can be heterologously expressed in E. coli to study anaerobic DMB production.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) containing the bza gene cluster

-

Anaerobic growth medium for E. coli (e.g., LB broth supplemented with glucose and fumarate)

-

Inducing agent (e.g., IPTG)

-

Antibiotics for plasmid maintenance

Procedure:

-

Transform the E. coli expression strain with the plasmid carrying the bza genes.[10][20][27][28]

-

Grow the transformed E. coli under anaerobic conditions to mid-log phase.

-

Induce gene expression with the appropriate concentration of the inducing agent.

-

Continue incubation under anaerobic conditions to allow for DMB and cobamide synthesis.

-

Harvest cells and extract cobamides for analysis by LC-MS.

Sinorhizobium meliloti bluB Mutant Calcofluor Bioassay for DMB

A bluB mutant of S. meliloti exhibits a "calcofluor-bright" phenotype that can be rescued by the addition of DMB, forming the basis of a sensitive bioassay.[4][12][17][19][24]

Materials:

-

Sinorhizobium meliloti bluB mutant strain

-

Growth medium (e.g., LB or M9 minimal medium)

-

Calcofluor white (fluorescent brightener 28)

-

Sterile filter paper discs

-

DMB standard solutions

Procedure:

-

Prepare agar plates containing the growth medium and calcofluor white.

-

Spread a lawn of the S. meliloti bluB mutant on the agar surface.

-

Apply sterile filter paper discs to the surface of the agar.

-

Pipette known concentrations of DMB standard solutions or samples to be tested onto the filter discs.

-

Incubate the plates at 30°C.

-

Visualize the plates under UV light. A dark zone of non-fluorescence around a disc indicates the presence of DMB, which has rescued the wild-type phenotype. The diameter of the zone of clearance is proportional to the concentration of DMB.

LC-MS Analysis of Cobamides

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of DMB-containing cobamides and other cobamide variants.

Procedure Outline:

-

Extraction: Extract corrinoids from microbial cell pellets or culture supernatants. This often involves cell lysis (e.g., by boiling in ethanol or using chemical methods) followed by solid-phase extraction (e.g., using C18 cartridges) to purify and concentrate the cobamides.[3][5][11][29]

-

Chromatographic Separation: Separate the different cobamides using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of solvents, such as water with formic acid and acetonitrile with formic acid, is typically used for elution.

-

Mass Spectrometric Detection: Detect the eluted cobamides using a mass spectrometer, often a triple quadrupole or high-resolution instrument. Identification is based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern (MS/MS). Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.

Signaling Pathways and Experimental Workflows

DMB Biosynthesis Pathways

The following diagrams illustrate the aerobic and anaerobic pathways for the biosynthesis of this compound.

Caption: Aerobic and anaerobic biosynthesis pathways of this compound (DMB).

Experimental Workflow for Investigating DMB's Effect on Microbial Growth

The following diagram outlines a general workflow for studying the inhibitory effects of DMB on microbial growth.

Caption: Workflow for assessing the growth inhibitory effects of DMB on microbes.

Future Directions and Unanswered Questions

While the role of DMB as a vitamin B12 precursor is well-established, several questions remain. The full extent of its impact on microbial physiology and community structure is still being explored. A significant open question is whether DMB can act as a signaling molecule, akin to quorum sensing molecules, to mediate intercellular communication and coordinate group behaviors in microbial communities. Further research is needed to investigate potential DMB-binding receptors and the downstream regulatory pathways they might control. Understanding these aspects could open new avenues for manipulating microbial consortia for biotechnological applications and for the development of novel antimicrobial strategies targeting cobalamin-dependent pathways.

Conclusion

This compound is a molecule of profound biological significance in the microbial world. Its primary role as the lower ligand of vitamin B12 places it at the heart of fundamental metabolic processes. The elucidation of its distinct aerobic and anaerobic biosynthetic pathways has provided deep insights into microbial evolution and adaptation. Furthermore, the ability of DMB to influence microbial growth and its potential as a shared resource in microbial communities underscore its ecological importance. The experimental protocols and quantitative data presented in this guide offer a foundation for further research into the multifaceted roles of DMB, with potential applications in industrial microbiology, gut microbiome studies, and the development of new therapeutic agents.

References

- 1. img1.wsimg.com [img1.wsimg.com]

- 2. Expanding the genetic engineering toolbox for the metabolically flexible acetogen Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and analysis of bacterial cobamides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sinorhizobium meliloti bluB is necessary for production of this compound, the lower ligand of B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect carbapenemase production in Enterobacteriaceae by a rapid meropenem degradation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The effect of this compound and related compounds on the growth of Lactobacillus lactis Dorner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single-enzyme conversion of FMNH2 to this compound, the lower ligand of B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.library.albany.edu [search.library.albany.edu]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of vitamin B12 in anaerobic bacteria. Transformation of 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole into this compound in Eubacterium limosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The coenzyme B12 precursor this compound is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Active site residues critical for flavin binding and this compound biosynthesis in the flavin destructase enzyme BluB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adaptive Laboratory Evolution of Eubacterium limosum ATCC 8486 on Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Sinorhizobium meliloti nitrogen-fixing symbiosis requires CbrA-dependent regulation of a DivL and CckA phosphorelay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Identification of this compound as the Co alpha ligand of the cobamide synthesized by Salmonella typhimurium. Nutritional characterization of mutants defective in biosynthesis of the imidazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Flavoenzymes: Versatile Catalysts in Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. THE EFFECT OF this compound AND RELATED COMPOUNDS ON THE GROWTH OF LACTOBACILLUS LACTIS DORNER - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rothlab.ucdavis.edu [rothlab.ucdavis.edu]

- 25. scispace.com [scispace.com]

- 26. uv.es [uv.es]

- 27. iba-lifesciences.com [iba-lifesciences.com]

- 28. Heterologous protein expression in E. coli [protocols.io]

- 29. Identification of Microorganisms by Liquid Chromatography-Mass Spectrometry (LC-MS1) and in Silico Peptide Mass Libraries - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 5,6-Dimethylbenzimidazole in Vitamin B12 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12, or cobalamin, is a structurally complex cofactor essential for a myriad of metabolic processes in many organisms, yet its synthesis is confined to a select group of prokaryotes. A key feature of this vital molecule is the lower axial ligand, which in the case of vitamin B12 is 5,6-dimethylbenzimidazole (DMB). The identity of this lower ligand is a primary determinant of the cofactor's biological activity in different organisms. This technical guide provides an in-depth exploration of the biosynthesis of DMB, detailing the distinct aerobic and anaerobic pathways, the enzymes involved, and their mechanisms of action. Furthermore, this document summarizes key quantitative data and outlines experimental protocols for the study of DMB biosynthesis, offering a comprehensive resource for researchers in the fields of microbiology, enzymology, and drug development.

Introduction: The Significance of the Lower Ligand

Vitamin B12 is a member of a larger family of cobalt-containing molecules known as cobamides. The general structure of a cobamide consists of a central cobalt ion coordinated by a corrin ring, an upper axial ligand (e.g., methyl, adenosyl, or cyano group), and a lower axial ligand.[1][2] The lower ligand is typically a nitrogenous base attached to the corrin ring via a phosphoribosyl linker. While various purine and phenolic bases can serve as the lower ligand in different cobamides, this compound is the predominant base found in the vitamin B12 utilized by humans.[1] The nature of this lower ligand influences the chemical properties and biological specificity of the cobamide.

The biosynthesis of DMB is a critical and fascinating branch of the overall vitamin B12 synthesis pathway. Notably, two distinct and evolutionarily independent pathways have been identified for DMB production: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[1][2] This dichotomy reflects the diverse metabolic lifestyles of the prokaryotes that synthesize this essential cofactor.

Aerobic Biosynthesis of DMB: The Role of BluB

In many aerobic and facultative anaerobic bacteria, the synthesis of DMB is catalyzed by a single, remarkable enzyme: BluB.[3][4] This enzyme orchestrates the unprecedented fragmentation of reduced flavin mononucleotide (FMNH2) to generate DMB and D-erythrose 4-phosphate.[3]

The BluB Enzyme and its Mechanism

BluB is structurally similar to NAD(P)H-flavin oxidoreductases but possesses a uniquely tight binding pocket for FMN that excludes NAD(P)H.[3] The catalytic process involves the binding of FMNH2 and the subsequent activation of molecular oxygen. This leads to the oxidative cleavage and rearrangement of the flavin's isoalloxazine ring and the attached ribityl tail to form the benzimidazole ring of DMB.[3][5][6]

Diagram 1: Aerobic DMB Biosynthesis Pathway

Caption: The oxygen-dependent conversion of FMNH2 to DMB catalyzed by the BluB enzyme.

Quantitative Data for BluB Activity

The specific activity of BluB has been characterized in vitro. The following table summarizes key kinetic parameters.

| Enzyme Source | Substrate | Specific Activity (pmol DMB·min⁻¹·mg⁻¹) | Apparent Kₘ for FMN (µM) | Reference |

| Rhodospirillum rubrum | FMNH₂ | 625 | Not Reported | [4] |

| Sinorhizobium meliloti | FMNH₂ | Not Reported | 64 | [7] |

Note: The reaction requires a flavin reductase to regenerate FMNH₂ from FMN in vitro.

Experimental Protocol: In Vitro BluB Activity Assay

Objective: To determine the specific activity of purified BluB enzyme.

Materials:

-

Purified BluB enzyme

-

Purified flavin reductase (e.g., E. coli SsuE)

-

FMN (Flavin mononucleotide)

-

NADH or NADPH

-

HEPES buffer (pH 8.0)

-

NaCl

-

HPLC system with a C18 column

-

Spectrophotometer or mass spectrometer for product identification

Procedure:

-

Prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 50 mM NaCl, 500 µM FMN, and 5 mM NADH.

-

Add a catalytic amount of a flavin reductase (e.g., 1 µg of Fre enzyme) to the mixture to ensure a constant supply of FMNH₂.

-

Initiate the reaction by adding a known concentration of purified BluB enzyme (e.g., 20-40 µg).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 18 hours for initial characterization, or shorter time points for kinetic analysis).

-

Stop the reaction by heat inactivation or addition of a quenching agent.

-

Analyze the reaction products by reverse-phase HPLC. Monitor the elution profile at 280 nm.

-

Identify and quantify the DMB peak by comparing its retention time and UV-visible spectrum to an authentic DMB standard. Mass spectrometry can be used for further confirmation.

-

Calculate the specific activity as picomoles of DMB produced per minute per milligram of BluB enzyme.

Anaerobic Biosynthesis of DMB: The Bza Operon

In obligate anaerobes, a completely different and oxygen-sensitive pathway is responsible for DMB synthesis. This pathway was elucidated in Eubacterium limosum and involves a set of five genes organized in the bza operon: bzaA, bzaB, bzaC, bzaD, and bzaE.[1][8] This pathway branches off from the purine biosynthetic pathway, utilizing 5-aminoimidazole ribotide (AIR) as a key precursor.[2]

The Bza Enzymes and the Biosynthetic Route

The anaerobic synthesis of DMB from AIR is a multi-step process involving several novel enzymatic reactions. The functions of the individual Bza proteins have been partially characterized through the expression of different combinations of the bza genes.[1][8]

Diagram 2: Anaerobic DMB Biosynthesis Pathway

Caption: The multi-step anaerobic conversion of AIR to DMB by the Bza enzymes.

Identified Intermediates in the Anaerobic Pathway

Expression of subsets of the bza genes has led to the identification of several key intermediates, which are also found as lower ligands in other naturally occurring cobamides.[1][8]

| Intermediate | Precursor | Required Bza Gene(s) | Reference |

| 5-Hydroxybenzimidazole | AIR | bzaA, bzaB | [1][8] |

| 5-Methoxybenzimidazole | 5-Hydroxybenzimidazole | bzaC | [1][8] |

| 5-Methoxy-6-methylbenzimidazole | 5-Methoxybenzimidazole | bzaD | [1][8] |

| This compound | 5-Methoxy-6-methylbenzimidazole | bzaE | [1][8] |

Experimental Protocol: Heterologous Expression and Intermediate Identification

Objective: To identify the intermediates of the anaerobic DMB biosynthesis pathway.

Materials:

-

Anaerobically cultured Escherichia coli strains (e.g., ΔmetE ΔcobT)

-

Expression plasmids containing different combinations of the bzaA, bzaB, bzaC, bzaD, and bzaE genes

-

Anaerobic growth medium

-

Inducing agent (e.g., IPTG)

-

LC-MS system for corrinoid analysis

Procedure:

-

Transform the E. coli host strain with the expression plasmids containing various subsets of the bza genes.

-

Grow the transformed E. coli strains under strict anaerobic conditions to a suitable cell density.

-

Induce the expression of the bza genes with an appropriate inducer.

-

Continue anaerobic incubation to allow for the production of benzimidazole intermediates and their incorporation into cobamides by the host's machinery.

-

Harvest the cells by centrifugation.

-

Extract the corrinoids from the cell pellets using an established method (e.g., potassium cyanide extraction).

-

Analyze the extracted corrinoids by LC-MS.

-

Identify the different cobamides based on their retention times and mass-to-charge ratios, which will reveal the identity of the incorporated lower ligand (i.e., the benzimidazole intermediate produced by the expressed bza genes).

Incorporation of DMB into Cobalamin

Once synthesized, DMB must be activated and attached to the corrin ring to form the complete vitamin B12 molecule. This process, known as nucleotide loop assembly, is generally conserved across different organisms.

Key Enzymes in Nucleotide Loop Assembly

The incorporation of DMB into the nucleotide loop involves the sequential action of several enzymes.[5][9] A key enzyme in this process is CobT (nicotinate-mononucleotide:this compound phosphoribosyltransferase), which catalyzes the activation of DMB to its α-riboside-5'-phosphate derivative.[5][10]

Diagram 3: DMB Incorporation Workflow

Caption: The enzymatic pathway for the activation and incorporation of DMB into vitamin B12.

Regulation of DMB Biosynthesis

The biosynthesis of DMB, as part of the larger vitamin B12 pathway, is tightly regulated to meet the metabolic needs of the cell without over-accumulating this complex cofactor. A common regulatory mechanism involves cobalamin riboswitches, which are structured non-coding RNA elements located in the 5' untranslated regions of B12-related genes.[1][11] These riboswitches can directly bind cobalamin or its derivatives, leading to a conformational change that typically results in the transcriptional or translational repression of the downstream genes, including bluB and the bza operon.[1]

Conclusion and Future Perspectives

The elucidation of the aerobic and anaerobic pathways for this compound biosynthesis has filled a significant gap in our understanding of vitamin B12 synthesis. The discovery of the flavin-destructase activity of BluB and the complex multi-enzyme Bza pathway highlights the remarkable evolutionary solutions that have arisen to produce this crucial lower ligand. For drug development professionals, the enzymes in these pathways, particularly those unique to pathogenic bacteria, represent potential targets for novel antimicrobial agents. Future research will likely focus on the detailed mechanistic characterization of the Bza enzymes, the regulation of both pathways, and the interplay between DMB availability and microbial community dynamics. A deeper understanding of these processes holds promise for applications in metabolic engineering to enhance vitamin B12 production and for the development of new therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the this compound Ligand to Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BluB cannibalizes flavin to form the lower ligand of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-enzyme conversion of FMNH2 to this compound, the lower ligand of B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The coenzyme B12 precursor this compound is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anaerobic biosynthesis of the lower ligand of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anaerobic biosynthesis of the lower ligand of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of 5,6-Dimethylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a crucial bicyclic aromatic organic compound, most notably recognized as the lower axial ligand of cobalamin (vitamin B12). Its presence is fundamental to the biological activity of true vitamin B12 in many organisms, including humans. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for DMB, tailored for professionals in research and drug development.

Natural Sources and Occurrence of this compound

The primary natural source of this compound is as a structural component of vitamin B12, which is exclusively synthesized by certain bacteria and archaea.[1][2] Consequently, DMB is not endogenously produced by plants or animals. Animal-derived food products, such as meat, fish, poultry, eggs, and dairy, contain vitamin B12 and, by extension, DMB.[1]

While predominantly found within the vitamin B12 molecule, free benzimidazoles, including DMB, have been detected in various environmental and host-associated samples.[2][3] These free benzimidazoles are thought to be available for microbial uptake and incorporation into cobamides.[2] A recent study has also indicated that a species of diatom can produce DMB, particularly under conditions of low cobalamin availability, suggesting a potential eukaryotic source.[4]

Quantitative Occurrence of this compound

Quantitative data on the natural abundance of free DMB is limited. However, studies have reported its presence in the subpicomolar to subnanomolar range in various samples. The following table summarizes the available quantitative information.

| Sample Type | Concentration Range | Reference |

| Host-associated samples | Subpicomolar to subnanomolar | [3] |

| Environmental samples | Subpicomolar to subnanomolar | [3] |

| Laboratory media components | Subpicomolar to subnanomolar | [3] |

Biosynthesis of this compound

The biosynthesis of DMB occurs through two distinct pathways, depending on the organism and the presence of oxygen: an aerobic pathway and an anaerobic pathway.

Aerobic Biosynthesis of this compound

In aerobic and aerotolerant microorganisms, DMB is synthesized from flavin mononucleotide (FMN) in an oxygen-dependent reaction.[5] This conversion is catalyzed by the enzyme BluB, a flavin destructase.[5][6] The reaction involves the oxidative fragmentation of the isoalloxazine ring of a reduced FMN (FMNH2).[5]

Caption: Aerobic biosynthesis of this compound from FMNH₂ catalyzed by the BluB enzyme.

Anaerobic Biosynthesis of this compound

In obligate anaerobic bacteria, such as Eubacterium limosum, DMB is synthesized through an oxygen-independent pathway.[7][8] This pathway involves a set of genes organized in the bza operon (bzaA, bzaB, bzaC, bzaD, bzaE).[7][8] The biosynthesis proceeds through several intermediates, including 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole.[7][8]

Caption: Anaerobic biosynthesis of this compound involving the bza gene products.

Experimental Protocols

Isolation and Identification of this compound from Microbial Cultures

This protocol provides a general workflow for the extraction, purification, and identification of DMB from a bacterial culture known to produce vitamin B12.

1. Cell Culture and Harvesting:

-

Culture the desired microorganism (e.g., Sinorhizobium meliloti, Propionibacterium shermanii) in an appropriate medium and under optimal conditions for vitamin B12 production.[3][9]

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).[10]

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.[10]

2. Extraction of Benzimidazoles:

-

Resuspend the cell pellet in a lysis buffer.

-

Perform cell lysis using methods such as sonication or bead beating.

-

Extract the benzimidazoles from the cell lysate using a solid-phase extraction (SPE) C18 cartridge.[1]

-

Elute the benzimidazoles from the cartridge with an appropriate organic solvent (e.g., methanol).[1]

3. Purification and Quantification by HPLC-MS/MS:

-

Concentrate the eluate under a stream of nitrogen.

-

Reconstitute the sample in a mobile phase-compatible solvent.

-

Analyze the sample using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[3][11][12]

-

Use a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to aid ionization.[11]

-

For mass spectrometry, use an electrospray ionization (ESI) source in positive ion mode.[11]

-

Monitor for the specific parent and daughter ion transitions of DMB for accurate quantification.

4. Identification and Confirmation:

-

Compare the retention time and mass spectrum of the putative DMB peak with that of a certified DMB standard.

-

For structural confirmation, especially for novel sources, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed.[6]

Enzyme Assay for BluB Activity

This protocol outlines a method to determine the activity of the BluB enzyme in converting FMNH₂ to DMB.

1. Preparation of Reagents:

-

Purified BluB enzyme.

-

Flavin mononucleotide (FMN) solution.

-

A reducing agent to generate FMNH₂ in situ (e.g., sodium dithionite).[13]

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.9).[13]

-

Quenching solution (e.g., 1.5% (v/v) trichloroacetic acid).[13]

2. Anaerobic Preparation of FMNH₂:

-

In an anaerobic chamber, prepare a solution of FMN in the reaction buffer.

-

Titrate the FMN solution with sodium dithionite until the characteristic yellow color of FMN disappears, indicating the formation of colorless FMNH₂. Monitor this spectrophotometrically.[13]

3. Enzyme Reaction:

-

In the anaerobic chamber, mix the FMNH₂ solution with the purified BluB enzyme.[13]

-

Initiate the reaction by exposing the mixture to a known concentration of oxygen (e.g., by adding aerobic buffer).[13]

-

Allow the reaction to proceed for a defined time (e.g., 30 minutes).[13]

4. Quenching and Analysis:

-

Stop the reaction by adding the quenching solution.[13]

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant for the presence of DMB using HPLC-MS/MS as described in the previous protocol.

Biological Role and Significance

The primary and well-established biological role of this compound is its function as the lower axial ligand in vitamin B12.[5] This coordination to the cobalt ion is crucial for the stability and catalytic activity of the coenzyme in various metabolic pathways, including DNA synthesis and the metabolism of fatty acids and amino acids.[1]

Interestingly, recent research has shown that free DMB can act as a flavin antagonist in Salmonella enterica.[5] This suggests that DMB may have biological activities beyond its role in vitamin B12, potentially influencing microbial metabolism and interactions.

Conclusion

This compound is a molecule of significant biological importance, primarily due to its integral role in the structure of vitamin B12. Understanding its natural sources, biosynthesis, and methods of analysis is critical for researchers in microbiology, biochemistry, and drug development. The protocols and information provided in this guide offer a solid foundation for further investigation into the fascinating biology and chemistry of this essential benzimidazole derivative.

References

- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 2. nrel.colostate.edu [nrel.colostate.edu]

- 3. A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The coenzyme B12 precursor this compound is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound as the Co alpha ligand of the cobamide synthesized by Salmonella typhimurium. Nutritional characterization of mutants defective in biosynthesis of the imidazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anaerobic biosynthesis of the lower ligand of vitamin B12 [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pacb.com [pacb.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. agilent.com [agilent.com]

- 13. Unique Biochemical and Sequence Features Enable BluB To Destroy Flavin and Distinguish BluB from the Flavin Monooxygenase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Dimethylbenzimidazole as a Ligand in Coordination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMBI) is a heterocyclic aromatic organic compound that plays a crucial role as a ligand in coordination chemistry. Its significance is underscored by its natural occurrence as the axial ligand to cobalt in vitamin B12, a vital coenzyme in various metabolic processes.[1][2] The benzimidazole scaffold, structurally similar to purines, allows for diverse interactions with biological targets, making DMBI and its metal complexes subjects of extensive research in medicinal chemistry, particularly in the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the synthesis, coordination chemistry, and biological applications of DMBI, with a focus on its metal complexes.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4,5-diamino-1,2-dimethylbenzene with formic acid.[4] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

4,5-diamino-1,2-dimethylbenzene

-

Formic acid (90%)

-

4N Hydrochloric acid

-

10% Sodium hydroxide solution

-

Activated carbon (Norite)

-

Ethanol

Procedure:

-

A mixture of 4,5-diamino-1,2-dimethylbenzene and formic acid in 4N HCl is refluxed for 2 hours.

-

After cooling, the solution is made alkaline to litmus with a 10% sodium hydroxide solution.

-

The crude this compound precipitates and is collected by suction filtration.

-

The crude product is washed with cold water.

-

For purification, the product is dissolved in boiling water, treated with activated carbon, and filtered hot.

-

The filtrate is cooled to allow for the crystallization of pure this compound.

-

The crystals are collected by filtration, washed with cold water, and dried.

Coordination Chemistry of this compound

This compound acts as a monodentate ligand, coordinating to metal ions through the nitrogen atom of the imidazole ring. It forms stable complexes with a variety of transition metals, including cobalt, copper, cadmium, and mercury.[5] The coordination geometry of these complexes is influenced by the metal ion, the counter-ion, and the stoichiometry of the reaction. Tetrahedral and octahedral geometries are commonly observed.[5][6]

General Experimental Protocol for the Synthesis of Metal Complexes of this compound[5]

Materials:

-

This compound (DMBI)

-

Metal(II) chloride (e.g., CoCl₂, CuCl₂, CdCl₂, HgCl₂)

-

Ethanol or Methanol

Procedure:

-

A solution of this compound in ethanol is prepared.

-

A solution of the respective metal(II) chloride in ethanol is prepared separately.

-

The metal salt solution is added dropwise to the ligand solution with constant stirring.

-

The reaction mixture is stirred for a specified period (typically 1-3 hours) at room temperature or under reflux, leading to the formation of a precipitate.

-

The resulting complex is collected by filtration, washed with ethanol, and dried in a desiccator over silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [7] |

| Molecular Weight | 146.19 g/mol | [7] |

| Melting Point | 205-206 °C | [4] |

| UV max (in 0.01N HCl/95% Ethanol) | 274.5 nm, 284 nm | [4] |

Table 2: Spectroscopic Data of this compound and its Metal Complexes

| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis λ_max (nm) | Reference |

| DMBI | 3050 (N-H str), 1450 (C=N str) | 12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H) | 140.51, 136.20, 129.61, 114.81, 19.44 | 274.5, 284 | [8][9] |

| [Co(DMBI)₂Cl₂] | ~3050 (N-H str), ~1430 (C=N str, shifted) | - | - | 520, 680 | [5] |

| [Cu(DMBI)₂Cl₂] | ~3050 (N-H str), ~1435 (C=N str, shifted) | - | - | 450, 650 | [5][10] |

| [Cd(DMBI)₂Cl₂] | ~3050 (N-H str), ~1432 (C=N str, shifted) | - | - | - | [5] |

| [Ag(DMBI)₂]NO₃ | - | Shifted ligand signals | Shifted ligand signals | - | [11] |

Note: Specific peak positions in IR and NMR spectra of complexes can vary depending on the metal and coordination environment. The data for complexes are generalized based on typical shifts observed upon coordination.

Mandatory Visualizations

Biosynthesis of this compound

Experimental Workflow for Synthesis and Characterization of a DMBI-Metal Complex

Anticancer Signaling Pathways of Benzimidazole Derivatives

Biological Applications

Metal complexes of this compound have garnered significant interest due to their potential biological activities. The coordination of DMBI to a metal center can enhance its therapeutic properties.

Antimicrobial Activity

Complexes of DMBI with metals such as Co(II), Cu(II), Cd(II), and Hg(II) have been reported to exhibit antimicrobial activity against various bacterial and fungal strains.[5] The chelation theory suggests that the polarity of the metal ion is reduced upon complexation, which in turn increases the lipophilicity of the complex, facilitating its penetration through the lipid membrane of the microorganism.

Anticancer Activity

Benzimidazole derivatives are well-known for their anticancer properties, and their metal complexes often show enhanced cytotoxicity.[3][12] These compounds can induce cancer cell death through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest, and the induction of apoptosis.[13][14] The planar structure of the benzimidazole ring allows for intercalation with DNA, potentially leading to DNA damage and cell death.[2] Furthermore, these complexes can inhibit key signaling proteins such as protein kinases, which are often dysregulated in cancer.[14]

Conclusion

This compound is a versatile ligand in coordination chemistry with significant biological relevance. Its ability to form stable complexes with a variety of metal ions has led to the development of compounds with promising antimicrobial and anticancer activities. The continued exploration of the coordination chemistry of DMBI holds great potential for the design of novel therapeutic agents and catalysts. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key synthetic methodologies, physicochemical data, and biological applications to facilitate further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics | MDPI [mdpi.com]

- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Aerobic Biosynthesis of 5,6-Dimethylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a crucial component of vitamin B12 (cobalamin), serving as its lower axial ligand. The biosynthesis of DMB is a key step in the overall production of this essential vitamin. In aerobic organisms, this transformation is carried out by a single enzyme, this compound synthase, commonly known as BluB.[1][2] This technical guide provides an in-depth overview of the aerobic biosynthesis pathway of DMB, focusing on the enzymatic reaction, quantitative data, and detailed experimental protocols relevant to its study.

The Core Pathway: From Flavin to Benzimidazole

The aerobic synthesis of DMB is a remarkable example of molecular cannibalism, where one cofactor, flavin mononucleotide (FMN), is catalytically converted into a key component of another.[3] The central player in this process is the enzyme BluB, a flavin destructase.[4]

The overall reaction can be summarized as follows:

FMNH₂ + O₂ → this compound + D-erythrose 4-phosphate[5]

This reaction is oxygen-dependent and involves the fragmentation and rearrangement of the isoalloxazine ring of a reduced flavin mononucleotide (FMNH₂).[1][4][6] The BluB enzyme facilitates this complex transformation, which includes the cleavage of the ribityl tail from the FMN molecule.

Signaling Pathway of Aerobic DMB Biosynthesis

Caption: The aerobic biosynthesis pathway of this compound (DMB) from Flavin Mononucleotide (FMN).

Quantitative Data

The enzymatic activity of BluB has been characterized, and key kinetic parameters have been determined. These values are essential for understanding the efficiency and substrate affinity of the enzyme.

| Parameter | Value | Substrate | Organism Source | Reference |

| kcat (apparent) | 15 ± 3 h⁻¹ | FMN | Sinorhizobium meliloti | |

| Km (apparent) | 64 ± 23 µM | FMN | Sinorhizobium meliloti | |

| Ki | 231 ± 83 µM | FMN | Sinorhizobium meliloti | |

| kcat (apparent) | 7.2 ± 0.7 h⁻¹ | NADH | Sinorhizobium meliloti | |

| Km (apparent) | 5,100 ± 1,700 µM | NADH | Sinorhizobium meliloti | |

| Specific Activity | 625 pmol DMB min⁻¹·mg⁻¹ | FMNH₂ | Rhodospirillum rubrum | [1] |

Experimental Protocols

Recombinant BluB Expression and Purification

This protocol describes the expression of recombinant BluB in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

-

The bluB gene is amplified by PCR from the genomic DNA of a DMB-producing organism (e.g., Sinorhizobium meliloti or Rhodospirillum rubrum).

-

The amplified gene is cloned into an expression vector, such as pET, containing a suitable tag for affinity purification (e.g., a polyhistidine-tag).

b. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged BluB is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged BluB is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, can be performed if necessary.

BluB Enzyme Activity Assay

This protocol outlines a method to measure the enzymatic activity of purified BluB by quantifying the production of DMB.

a. Reaction Mixture:

-

A typical 200 µL reaction mixture contains:

-

100 mM HEPES buffer, pH 8.0

-

50 mM NaCl

-

500 µM FMN

-

5 mM NADH

-

1 µg of a purified flavin reductase (e.g., Fre from E. coli) to regenerate FMNH₂

-

20-40 µg of purified BluB protein

-

b. Reaction Conditions:

-

The reaction is initiated by the addition of BluB.

-

The reaction is incubated at 30°C in the dark for a defined period (e.g., 0, 2, or 4 hours).

-

The reaction is stopped by boiling for 15 minutes to denature the enzymes.

c. Product Analysis by HPLC:

-

The reaction mixture is centrifuged to pellet the precipitated protein.

-

The supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% formic acid) as the mobile phase.

-

The elution of DMB is monitored by UV absorbance at approximately 280 nm.

-

The amount of DMB produced is quantified by comparing the peak area to a standard curve of authentic DMB.

Experimental Workflow for DMB Biosynthesis Analysis

Caption: A typical experimental workflow for the expression, purification, and characterization of the BluB enzyme.

Conclusion

The aerobic biosynthesis of this compound is a fascinating and crucial step in the production of vitamin B12. The characterization of the BluB enzyme has provided significant insights into this unique flavin-to-benzimidazole conversion. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway, potentially leading to novel strategies for enhancing vitamin B12 production or for the development of new antimicrobial agents targeting this essential pathway in pathogenic bacteria.

References

- 1. BluB cannibalizes flavin to form the lower ligand of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anaerobic biosynthesis of the lower ligand of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unique Biochemical and Sequence Features Enable BluB To Destroy Flavin and Distinguish BluB from the Flavin Monooxygenase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.addgene.org [blog.addgene.org]

- 6. researchgate.net [researchgate.net]

Anaerobic Biosynthesis of 5,6-Dimethylbenzimidazole in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is an essential precursor for the biosynthesis of vitamin B12 (cobalamin), where it serves as the lower axial ligand coordinating the cobalt ion in the corrin ring. The biosynthesis of DMB is a critical step that is unique to a subset of prokaryotes. While the aerobic pathway of DMB synthesis, involving the BluB enzyme and the oxidative cleavage of flavin mononucleotide (FMN), has been well-characterized, the anaerobic route remained a long-standing enigma in the field of vitamin B12 biosynthesis.[1][2][3] This technical guide provides an in-depth overview of the anaerobic biosynthesis of DMB, focusing on the key genetic determinants, enzymatic steps, and intermediates of this pathway. The elucidation of this pathway has been a significant breakthrough, completing our understanding of the de novo biosynthesis of vitamin B12.[1][2][3]

The Anaerobic DMB Biosynthetic Pathway: The bza Operon

The anaerobic biosynthesis of DMB is orchestrated by a dedicated set of genes, collectively known as the bza operon.[1][2][3] This operon was first identified and characterized in the obligate anaerobic bacterium Eubacterium limosum.[1][2] The bza operon in E. limosum consists of five core genes: bzaA, bzaB, bzaC, bzaD, and bzaE.[1][2] These genes are both necessary and sufficient for the complete anaerobic synthesis of DMB from the precursor 5-aminoimidazole ribotide (AIR), an intermediate in the purine biosynthetic pathway.[1]

Pathway Overview

The anaerobic DMB biosynthesis pathway is a multi-step process involving a series of enzymatic modifications of the initial precursor, AIR. The pathway proceeds through several key benzimidazole intermediates, ultimately leading to the formation of DMB. The overall transformation is a remarkable example of biochemical rearrangement and methylation reactions occurring under anaerobic conditions.

Key Enzymes and Intermediates

The sequential action of the Bza enzymes facilitates the conversion of AIR to DMB. The function of each enzyme has been elucidated through heterologous expression studies of different combinations of the bza genes in Escherichia coli.[1]

Table 1: Key Enzymes and Intermediates in the Anaerobic DMB Biosynthesis Pathway

| Gene | Enzyme | Function | Substrate | Product |

| bzaA / bzaB | BzaA/BzaB complex | Catalyzes the initial rearrangement of AIR to form the first benzimidazole intermediate. BzaA and BzaB are homologous to the N- and C-terminal domains of ThiC, a radical SAM enzyme. | 5-aminoimidazole ribotide (AIR) | 5-hydroxybenzimidazole (5-OHBza) |

| bzaC | BzaC | A putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the hydroxyl group of 5-OHBza. | 5-hydroxybenzimidazole (5-OHBza) | 5-methoxybenzimidazole (5-OMeBza) |

| bzaD | BzaD | A putative SAM-dependent methyltransferase responsible for the methylation of the benzimidazole ring. | 5-methoxybenzimidazole (5-OMeBza) | 5-methoxy-6-methylbenzimidazole (5-OMe-6-MeBza) |

| bzaE | BzaE | Catalyzes the final two steps: demethylation of the methoxy group and subsequent methylation at the same position to form the second methyl group of DMB. | 5-methoxy-6-methylbenzimidazole (5-OMe-6-MeBza) | This compound (DMB) |

Note: The precise mechanisms of the reactions catalyzed by BzaD and BzaE are still under investigation.

Signaling Pathways and Logical Relationships